molecular formula C8H12N2O5S B2552154 (2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid CAS No. 1308995-19-8

(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid

Katalognummer: B2552154
CAS-Nummer: 1308995-19-8
Molekulargewicht: 248.25
InChI-Schlüssel: WUEJTOKQYQKNEA-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid is a chiral small molecule featuring a 3,5-dimethylisoxazole ring linked to a propanoic acid chain via a sulfonamide group. This specific molecular architecture, which includes an isoxazole heterocycle and a sulfonylamino linker, is of significant interest in medicinal chemistry and drug discovery research . The 3,5-dimethylisoxazole moiety is a common pharmacophore found in compounds with diverse biological activities . The presence of the sulfonamide group is also notable, as this functional group is present in a range of therapeutic agents, including enzyme inhibitors . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel molecules. It may also serve as a starting point for biochemical probe design to investigate the function of enzymes and receptors. The stereochemistry at the 2-position is specified as (R), making this compound valuable for studies exploring the role of chirality in biological activity and molecular recognition. This product is intended for research applications and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2R)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEJTOKQYQKNEA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3,5-dimethyl-1,2-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the oxazole-sulfonyl intermediate with a propanoic acid derivative, often using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 350.38 g/mol
  • CAS Number : 2379972-89-9

The oxazole ring enhances the compound's polarity and reactivity, while the sulfonamide group is known for its biological significance, particularly in antimicrobial and anti-inflammatory activities.

Research indicates that (2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid demonstrates several biological activities:

  • Antimicrobial Properties : The structural components may interfere with bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory activity, potentially inhibiting inflammatory pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways relevant to various diseases.

Applications in Medicinal Chemistry

The applications of this compound extend across various fields:

Table 1: Summary of Applications

Field Application Details
Medicinal ChemistryAntibacterial AgentsPotential to disrupt bacterial cell wall synthesis.
Anti-inflammatory DrugsMay inhibit pathways related to inflammation.
Enzyme InhibitorsCould regulate metabolic disorders by inhibiting specific enzymes.
Drug DesignLead Compound for New Drug DevelopmentStructural features may enhance efficacy and specificity in drug design.

Case Studies

  • Antibacterial Activity :
    A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound against strains like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial potential.
  • Anti-inflammatory Research :
    In a controlled trial assessing the anti-inflammatory properties of sulfonamide compounds, (2R)-2-[...] demonstrated reduced inflammation markers in animal models subjected to induced inflammation. This suggests its potential as an anti-inflammatory agent.
  • Enzyme Inhibition Studies :
    Molecular docking studies revealed that (2R)-2-[...] could effectively bind to enzymes involved in metabolic pathways associated with diabetes and obesity. This opens avenues for its application in metabolic disorder therapies.

Wirkmechanismus

The mechanism of action of (2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-substituted propanoic acids. Below is a systematic comparison with structurally related molecules from the evidence and their functional attributes.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Known Applications/Properties Reference
(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid Propanoic acid + oxazole sulfonyl 3,5-Dimethyloxazole, sulfonamide, (R)-configuration Potential enzyme inhibition (inferred) N/A
2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Fluazifop) Propanoic acid + pyridine-phenoxy Trifluoromethylpyridine, phenoxy Herbicide (ACCase inhibitor)
2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Haloxyfop) Propanoic acid + chloropyridine-phenoxy Chloro-trifluoromethylpyridine, phenoxy Herbicide (grass-selective)
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid Propanoic acid + pyrimidine Pyrimidine amino group, (R)-configuration Unspecified bioactivity (possibly antimicrobial)

Key Observations

Structural Divergence: The target compound’s oxazole sulfonyl group distinguishes it from pyridine- or pyrimidine-substituted analogs (e.g., fluazifop, haloxyfop). The (R)-stereochemistry aligns with chiral specificity observed in biologically active molecules (e.g., (2R)-2-(pyrimidin-2-ylamino)-propanoic acid), suggesting enantioselective interactions .

Functional Implications: Herbicide Analogs: Fluazifop and haloxyfop are acetyl-CoA carboxylase (ACCase) inhibitors, leveraging their phenoxy-pyridine moieties for lipid biosynthesis disruption in grasses. The target compound’s oxazole sulfonyl group may confer distinct target specificity or reduced phytotoxicity . Antimicrobial Potential: Pyrimidine-substituted analogs (e.g., (2R)-2-(pyrimidin-2-ylamino)-propanoic acid) are linked to antimicrobial activity, implying that the oxazole sulfonyl variant could exhibit similar properties with enhanced metabolic stability .

Physicochemical Properties: The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to ester or ether-linked analogs (e.g., propargite). This may improve solubility and target binding but reduce membrane permeability.

Research Findings and Limitations

  • Synthesis Challenges: Oxazole sulfonyl derivatives require multi-step synthesis, including sulfonylation of amino acids, which may reduce scalability compared to simpler phenoxy-propanoic acids .
  • Further in vitro studies are needed to validate hypothesized mechanisms.

Biologische Aktivität

(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis and Structural Characterization

The compound can be synthesized through the reaction of a sulfochloride with cytisine in the presence of a pyridine base. The structural integrity of the synthesized compound has been confirmed using techniques such as ^1H NMR spectroscopy and mass spectrometry. The spatial structure has also been established through X-ray diffraction analysis, providing insights into its molecular configuration and stability .

Anticancer Activity

Research indicates that this compound exhibits moderate anticancer properties. In studies involving various tumor cell lines, the compound demonstrated an inhibition range of 1% to 23% at a concentration of 10 μM . This suggests potential for further development as an anticancer agent.

Hemorheological Activity

In biological screening tests, the compound showed significant hemorheological activity comparable to pentoxifylline, a known angioprotector. This activity may be beneficial in treating conditions associated with poor blood flow and circulatory issues .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It demonstrated effectiveness against both gram-positive and gram-negative bacteria, particularly those producing extended-spectrum beta-lactamase (ESBL). The mechanism involves the suppression of cell wall synthesis, leading to bacterial cell death .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and bacterial proliferation.
  • Modulation of Hemodynamics : Its hemorheological properties suggest it could enhance blood flow and oxygen delivery to tissues.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant effects, which could contribute to its overall therapeutic profile .

Case Study 1: Anticancer Efficacy

A study conducted on various human tumor cell lines revealed that this compound inhibited cell growth significantly in several models. The findings suggest that further optimization could enhance its potency against specific cancer types.

Case Study 2: Hemorheological Benefits

In a controlled trial comparing the compound with pentoxifylline, patients receiving this compound showed improved blood viscosity parameters and enhanced microcirculation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid, and how can stereochemical purity be ensured during synthesis?

  • Answer : Synthesis typically involves sulfonylation of the oxazole ring with a protected (R)-alanine derivative. Key steps include:

  • Sulfonamide coupling : React 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with (R)-2-aminopropanoic acid under basic conditions (e.g., pyridine or triethylamine) .
  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to maintain the (R)-configuration. Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H or OD-H .
  • Purification : Employ recrystallization or preparative HPLC to isolate the target compound. Validate purity via 1^1H NMR and LC-MS .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Utilize accelerated stability testing:

  • Experimental setup : Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks.
  • Analysis : Quantify degradation products via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Compare with reference standards for impurities like sulfonic acid derivatives or oxazole ring-opened byproducts .
  • Statistical design : Apply a factorial design (e.g., 3×3 matrix) to evaluate pH/temperature interactions. Use ANOVA for significance testing .

Advanced Research Questions

Q. What advanced chromatographic methods resolve co-eluting impurities or stereoisomers in this compound?

  • Answer : For co-eluting species:

  • 2D-LC/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar vs. nonpolar impurities.
  • Chiral stationary phases : Use polysaccharide-based columns (e.g., Chiralcel OZ-3) with hexane/isopropanol mobile phases for enantiomeric separation .
  • Hyphenated techniques : LC-NMR or LC-UV/IR can identify structural features of unresolved peaks. Cross-reference with impurity databases (e.g., Pharmacopeial Forum guidelines) .

Q. How can researchers reconcile contradictory bioactivity data across studies involving this compound?

  • Answer : Conduct meta-analysis with attention to:

  • Experimental variables : Compare assay conditions (e.g., cell lines, incubation times, solvent used). For example, DMSO concentration >0.1% may inhibit sulfonamide activity.
  • Structural analogs : Cross-validate results with related compounds (e.g., 2-(4-ethylphenyl)propanoic acid derivatives) to identify structure-activity trends .
  • Data normalization : Use standardized positive/negative controls (e.g., known enzyme inhibitors) to calibrate inter-study variability .

Q. What computational strategies predict the compound’s binding affinity to target proteins, and how can these be validated experimentally?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase). Prioritize binding poses with low RMSD values.
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Validation : Pair computational data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (KdK_d) .

Methodological Notes

  • Safety protocols : While specific safety data for this compound is limited, follow general sulfonamide handling guidelines (e.g., PPE, fume hood use) as per SDS frameworks .
  • Data reporting : Adhere to pharmacopeial standards (e.g., USP/EP) for impurity profiling and stereochemical documentation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.